

Ethoxylated methyl glucoside dioleate chemical structure and properties

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Compound of Interest

Compound Name: *Ethoxylated methyl glucoside dioleate*

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An In-Depth Technical Guide to Ethoxylated Methyl Glucoside Dioleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and functional applications of **Ethoxylated Methyl Glucoside Dioleate**. The information is intended to support research, development, and formulation activities within the pharmaceutical and cosmetic industries.

Chemical Structure and Identification

Ethoxylated Methyl Glucoside Dioleate, commonly known in the industry as PEG-120 Methyl Glucose Dioleate, is a complex non-ionic surfactant.[1] It is synthesized from natural and petrochemical feedstocks, beginning with methyl glucoside, which is derived from corn sugar. [2][3] This is followed by esterification with oleic acid and subsequent ethoxylation. The "120" in its name signifies the average number of repeating ethylene oxide units in the polyethylene glycol (PEG) chains.[2]

The resulting molecule possesses a distinct structure with a central hydrophilic glucose core, two lipophilic oleate tails, and long, water-soluble polyethylene glycol chains. This amphiphilic nature is the foundation of its utility as a versatile surfactant and emulsifier.

Synonyms:

- PEG-120 Methyl Glucose Dioleate[3]
- Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside 2,6-di-9-octadecenoate (2:1), (Z,Z)-[3]
- Diethoxylated methyl glucopyranoside 2,6-dioleate[3]
- Glucamate™ DOE-120[4]

CAS Number: 86893-19-8[3][5]

Physicochemical Properties

The physicochemical properties of **Ethoxylated Methyl Glucoside Dioleate** are summarized in the table below. These parameters are critical for predicting its behavior in various formulations and for quality control purposes.

Property	Value
Appearance	Yellowish or white flakes or solid.
Odor	Mild, characteristic.
Molecular Formula	C45H81O10 (for the unethoxylated dioleate)
Molecular Weight	Approximately 782.12 g/mol (unethoxylated) to ~8000 g/mol (ethoxylated)
Saponification Value	14-26 mg KOH/g
Hydroxyl Value	14-26 mg KOH/g
Acid Value	≤ 1.0 mg KOH/g
Iodine Value	5-15 g I ₂ /100g
pH (10% aq. solution)	4.5-7.5
HLB Value	Approximately 12.5

Note: The molecular weight can vary due to the polydispersity of the polyethylene glycol chains.[\[6\]](#)

Functional Properties and Applications

Ethoxylated Methyl Glucoside Dioleate is a highly efficient viscosity-increasing agent and emulsifier, particularly in aqueous surfactant systems.[\[1\]](#) Its primary functions in formulations include:

- **Thickening:** It is an effective thickener for shampoos, body washes, and facial cleansers, even in formulations that are otherwise difficult to thicken.[\[3\]](#)
- **Emulsification:** Its amphiphilic structure enables it to stabilize oil-in-water emulsions.
- **Irritation Reduction:** It has been shown to reduce the irritation potential of harsh surfactant systems, making it ideal for mild and baby cleansing products.[\[2\]](#)
- **Foam Enhancement:** It can be used without negatively impacting the foam characteristics of a formulation.[\[3\]](#)
- **Sensory Modification:** It imparts a soft and gentle after-feel to skin and hair.[\[3\]](#)

Due to these properties, it is widely used in a variety of personal care and cosmetic products. It also has potential applications in pharmaceutical formulations as a solubilizer and stabilizer for topical preparations.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **Ethoxylated Methyl Glucoside Dioleate**. These protocols are based on standard pharmacopeial and industry methods.

Determination of Saponification Value

Principle: The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the substance. This value is a measure of the free and esterified acids.

Apparatus:

- Reflux condenser
- 250 mL conical flask
- Water bath or hot plate
- Burette (50 mL)

Reagents:

- 0.5 N Alcoholic Potassium Hydroxide: Dissolve approximately 28 g of KOH in 1 L of ethanol.
- 0.5 N Hydrochloric Acid (HCl), accurately standardized.
- Phenolphthalein indicator solution.

Procedure:

- Accurately weigh approximately 2 g of the substance into a 250 mL conical flask.
- Pipette 25.0 mL of 0.5 N alcoholic potassium hydroxide into the flask.
- Attach the flask to a reflux condenser and heat on a water bath, boiling gently for 30 minutes.
- While the sample is refluxing, prepare a blank by pipetting 25.0 mL of 0.5 N alcoholic potassium hydroxide into another 250 mL conical flask and refluxing under the same conditions.
- After cooling, add 1 mL of phenolphthalein indicator to both the sample and blank flasks.
- Titrate the excess KOH in both flasks with 0.5 N HCl until the pink color disappears.

Calculation: Saponification Value = $(B - S) \times N \times 56.1 / W$ Where:

- B = volume (mL) of 0.5 N HCl used for the blank
- S = volume (mL) of 0.5 N HCl used for the sample

- N = normality of the HCl solution
- 56.1 = molecular weight of KOH
- W = weight (g) of the sample

Determination of Hydroxyl Value

Principle: The hydroxyl value is the number of milligrams of potassium hydroxide equivalent to the hydroxyl content of one gram of the substance. The hydroxyl groups are acetylated using acetic anhydride in pyridine, and the excess acetic anhydride is hydrolyzed. The resulting acetic acid is then titrated with a standardized base.

Apparatus:

- 250 mL glass-stoppered Erlenmeyer flasks
- Reflux condensers
- Water bath
- Burette (50 mL)

Reagents:

- Pyridine-Acetic Anhydride Reagent: Mix 3 volumes of pyridine with 1 volume of acetic anhydride. Prepare fresh.
- 0.5 N Ethanolic Potassium Hydroxide, accurately standardized.
- Phenolphthalein indicator solution.
- Toluene.

Procedure:

- Accurately weigh a quantity of the substance, as indicated in the table in USP <401>, into a 250 mL glass-stoppered Erlenmeyer flask.

- Pipette 5.0 mL of the Pyridine-Acetic Anhydride Reagent into the flask.
- Stopper the flask, swirl to mix, and place in a 95-100°C water bath for 1 hour.
- Prepare a blank under the same conditions.
- Remove the flasks from the bath, add 10 mL of water, and swirl.
- Add 15 mL of neutralized n-butanol and 1 mL of phenolphthalein indicator.
- Titrate with 0.5 N ethanolic KOH to a faint pink endpoint.

Calculation: Hydroxyl Value = $\frac{[(B - S) * N * 56.1]}{W} + \text{Acid Value}$ Where:

- B = volume (mL) of 0.5 N ethanolic KOH used for the blank
- S = volume (mL) of 0.5 N ethanolic KOH used for the sample
- N = normality of the ethanolic KOH solution
- 56.1 = molecular weight of KOH
- W = weight (g) of the sample
- Acid Value is determined separately.

Determination of Acid Value

Principle: The acid value is the number of milligrams of potassium hydroxide required to neutralize the free acids in one gram of the substance.

Apparatus:

- 250 mL Erlenmeyer flask
- Burette (50 mL)

Reagents:

- 0.1 N Potassium Hydroxide (KOH), accurately standardized.
- Neutralized Solvent: A mixture of equal volumes of alcohol and ether or toluene, neutralized to the phenolphthalein endpoint.
- Phenolphthalein indicator solution.

Procedure:

- Accurately weigh approximately 5-10 g of the substance into a 250 mL Erlenmeyer flask.
- Add 50 mL of the neutralized solvent and a few drops of phenolphthalein indicator.
- Swirl to dissolve the sample. If necessary, gently warm the solution.
- Titrate with 0.1 N KOH, shaking vigorously, until a permanent faint pink color is produced.

Calculation: Acid Value = $(V * N * 56.1) / W$ Where:

- V = volume (mL) of 0.1 N KOH used for the titration
- N = normality of the KOH solution
- 56.1 = molecular weight of KOH
- W = weight (g) of the sample

Determination of Iodine Value

Principle: The iodine value is a measure of the degree of unsaturation of a substance and is expressed as the number of grams of iodine absorbed by 100 grams of the substance. The Wijs method is commonly used.

Apparatus:

- 500 mL Iodine flasks
- Burette (50 mL)

Reagents:

- Wijs Iodine Solution (Iodine Monochloride).
- Potassium Iodide (KI) solution (15%).
- 0.1 N Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), accurately standardized.
- Starch indicator solution.
- Carbon tetrachloride or chloroform.

Procedure:

- Accurately weigh a quantity of the substance, as indicated in the table in USP <401>, into a 500 mL iodine flask.
- Dissolve the sample in 20 mL of carbon tetrachloride or chloroform.
- Pipette 25.0 mL of Wijs solution into the flask. Stopper the flask and swirl to mix.
- Prepare a blank containing only the solvent and Wijs solution.
- Allow both flasks to stand in the dark for 30 minutes.
- Add 20 mL of 15% KI solution and 100 mL of water to each flask.
- Titrate the liberated iodine with 0.1 N sodium thiosulfate until the yellow color almost disappears.
- Add 1-2 mL of starch indicator and continue the titration until the blue color is discharged.

Calculation: Iodine Value = $((B - S) \times N \times 12.69) / W$ Where:

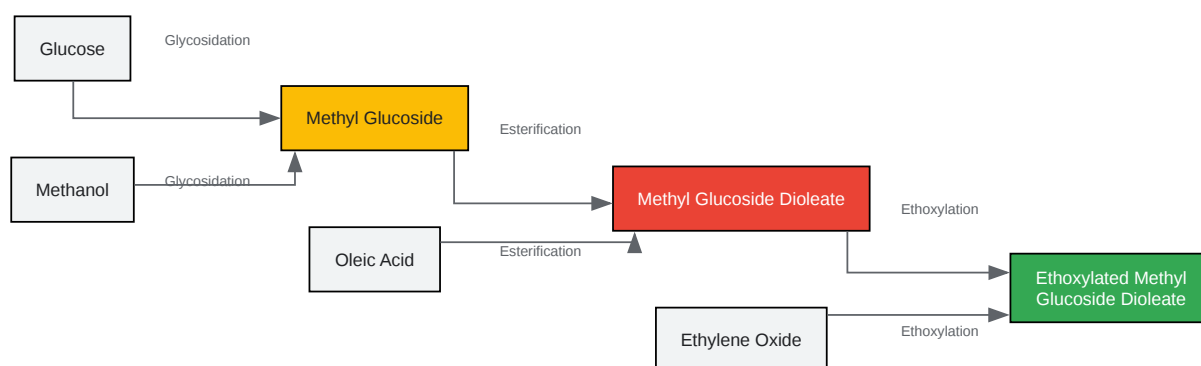
- B = volume (mL) of 0.1 N $\text{Na}_2\text{S}_2\text{O}_3$ used for the blank
- S = volume (mL) of 0.1 N $\text{Na}_2\text{S}_2\text{O}_3$ used for the sample
- N = normality of the $\text{Na}_2\text{S}_2\text{O}_3$ solution

- $12.69 = \text{atomic weight of iodine} / 10$
- $W = \text{weight (g) of the sample}$

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general manufacturing process for **Ethoxylated Methyl Glucoside Dioleate**.

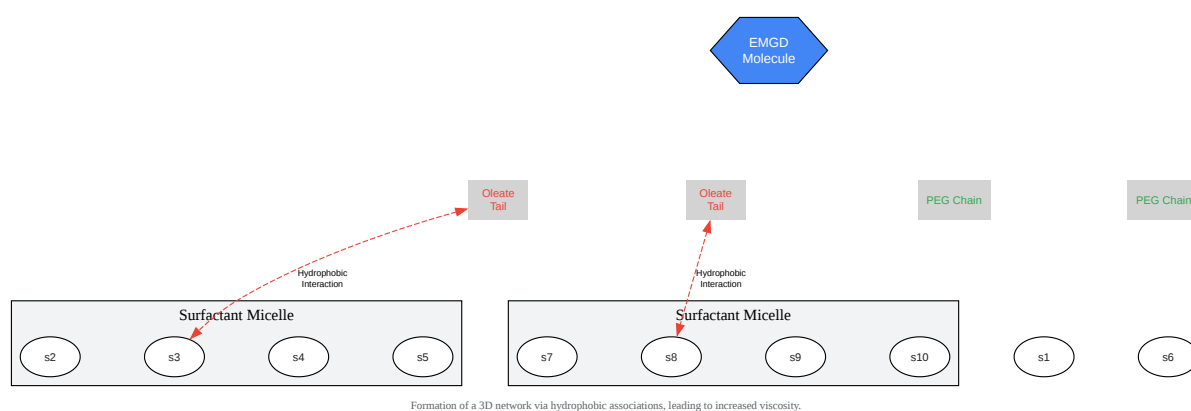


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Caption: Synthesis of **Ethoxylated Methyl Glucoside Dioleate**.

Mechanism of Associative Thickening

The thickening mechanism of **Ethoxylated Methyl Glucoside Dioleate** in aqueous surfactant systems is primarily due to associative thickening. The following diagram illustrates this concept.



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Caption: Associative Thickening Mechanism.

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